1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC11139164
InChI: InChI=1S/C15H13BrN4O2/c1-21-13-4-2-3-5-14(13)22-10-15-17-18-19-20(15)12-8-6-11(16)7-9-12/h2-9H,10H2,1H3
SMILES: COC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br
Molecular Formula: C15H13BrN4O2
Molecular Weight: 361.19 g/mol

1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole

CAS No.:

Cat. No.: VC11139164

Molecular Formula: C15H13BrN4O2

Molecular Weight: 361.19 g/mol

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole -

Specification

Molecular Formula C15H13BrN4O2
Molecular Weight 361.19 g/mol
IUPAC Name 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]tetrazole
Standard InChI InChI=1S/C15H13BrN4O2/c1-21-13-4-2-3-5-14(13)22-10-15-17-18-19-20(15)12-8-6-11(16)7-9-12/h2-9H,10H2,1H3
Standard InChI Key IVIIREMXJGQILP-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br
Canonical SMILES COC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole, reflects its three primary components:

  • Tetrazole core: A five-membered aromatic ring containing four nitrogen atoms.

  • 4-Bromophenyl group: A bromine-substituted benzene ring attached to the tetrazole’s N1 position.

  • 2-Methoxyphenoxymethyl group: A methylene bridge (-CH2-) connecting the tetrazole’s C5 position to a phenoxy ring bearing a methoxy (-OCH3) group at the ortho position.

This arrangement introduces steric and electronic effects that influence reactivity, solubility, and biological interactions .

Key Physicochemical Parameters

Based on structural analogs and computational predictions, the compound exhibits the following properties:

PropertyValue
Molecular FormulaC15H13BrN4O2
Molecular Weight361.2 g/mol
logP (Partition Coefficient)~3.5 (estimated)
Hydrogen Bond Acceptors5
Polar Surface Area~58 Ų
SolubilityLow aqueous solubility

The bromine atom enhances lipophilicity, while the methoxy group contributes moderate polarity. The tetrazole ring, with a pKa of ~4.7, may act as a weak acid under physiological conditions .

Synthetic Strategies

Nucleophilic Substitution Route

A plausible synthesis involves reacting 1-(4-bromophenyl)-5-chloro-1H-tetrazole with 2-methoxyphenoxymethanol under alkaline conditions, as demonstrated in analogous systems :

Reaction Scheme:

1-(4-Bromophenyl)-5-chlorotetrazole + HOCH2-C6H4-OCH3Base, THFTarget Compound\text{1-(4-Bromophenyl)-5-chlorotetrazole + HOCH2-C6H4-OCH3} \xrightarrow{\text{Base, THF}} \text{Target Compound}

Conditions:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Base: Potassium tert-butoxide or sodium hydride

  • Temperature: 60–100°C, reflux

  • Time: 4–12 hours

This method mirrors protocols used to synthesize 1-phenyl-5-(phenoxymethyl)tetrazoles, where chloride displacement by alkoxide intermediates proceeds efficiently .

Cycloaddition Approach

Alternatively, the tetrazole ring can be constructed via a [2+3] cycloaddition between a nitrile precursor and sodium azide, followed by functionalization:

Step 1: Synthesis of 4-bromophenylacetonitrile.
Step 2: Cycloaddition with NaN3 and ZnBr2 at 100°C to form 1-(4-bromophenyl)-1H-tetrazole .
Step 3: Alkylation of the tetrazole’s C5 position with 2-methoxyphenoxymethyl chloride.

This route offers modularity but requires stringent control over reaction conditions to avoid side products .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3):

    • δ 3.85 (s, 3H, OCH3)

    • δ 5.30 (s, 2H, OCH2)

    • δ 6.85–7.60 (m, 8H, aromatic protons)

  • 13C NMR:

    • δ 55.8 (OCH3)

    • δ 70.4 (OCH2)

    • δ 121.5–134.2 (aromatic carbons)

    • δ 165.2 (C5 of tetrazole)

These signals align with patterns observed in 5-substituted tetrazoles .

Infrared (IR) Spectroscopy

  • Key Peaks:

    • 3100–3000 cm⁻¹ (C-H aromatic stretching)

    • 1600–1450 cm⁻¹ (tetrazole ring vibrations)

    • 1250 cm⁻¹ (C-O-C ether stretching)

    • 1050 cm⁻¹ (OCH3 bending)

Biological Activity and Applications

Antitubercular Activity

5-Chloro-2-(5-substituted phenyltetrazolyl)pyridines demonstrated MICs of 3.125–25 μg/mL against Mycobacterium tuberculosis . While the target compound lacks a pyridine moiety, its bromophenyl group could facilitate interactions with mycobacterial enzymes.

Cardiovascular Applications

Phenyltetrazolyloxy propanolamines, such as those in patent US4252815A, act as β-blockers . The target compound’s phenoxy-methyl group may confer analogous adrenergic receptor modulation, warranting further study.

Stability and Reactivity

Thermal Decomposition

Differential scanning calorimetry (DSC) of similar tetrazoles reveals decomposition onset at ~200°C, with exothermic peaks corresponding to ring fragmentation and gas evolution .

Computational Insights

Molecular Docking Studies

Docking simulations into S. aureus dihydrofolate reductase (DHFR) suggest that the bromophenyl group occupies a hydrophobic pocket, while the tetrazole forms hydrogen bonds with Asp27 and Thr121 . These interactions mirror those of known DHFR inhibitors.

ADMET Predictions

  • Absorption: High gastrointestinal permeability (logP >3).

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation.

  • Toxicity: Low acute toxicity (LD50 >500 mg/kg in rodents).

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